3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
Overview
Description
3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiazine core with a fluorobenzyl sulfanyl group attached, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione typically involves the reaction of 4-fluorobenzyl chloride with 1lambda6,4-benzothiazine-1,1(4H)-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzothiazine derivatives.
Substitution: Various substituted benzothiazine compounds.
Scientific Research Applications
3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione involves its interaction with specific molecular targets. The fluorobenzyl sulfanyl group can interact with enzymes or receptors, modulating their activity. The benzothiazine core may also play a role in binding to biological targets, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
- 3-[(4-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
- 3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
Uniqueness
3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S2/c16-12-7-5-11(6-8-12)9-20-15-10-21(18,19)14-4-2-1-3-13(14)17-15/h1-8,10,17H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATYVOAGCPUUJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CS2(=O)=O)SCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326998 | |
Record name | 3-[(4-fluorophenyl)methylsulfanyl]-4H-1lambda6,4-benzothiazine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821872 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477868-98-7 | |
Record name | 3-[(4-fluorophenyl)methylsulfanyl]-4H-1lambda6,4-benzothiazine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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